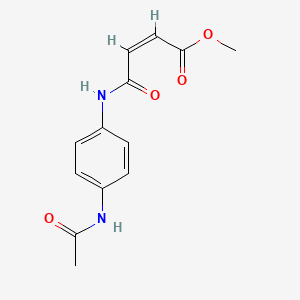![molecular formula C19H28N4O4S2 B2796650 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane CAS No. 1903694-81-4](/img/structure/B2796650.png)
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane is a synthetic organic compound that features both pyrazole and diazepane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole moiety: Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, the sulfonylation reaction can be carried out using sulfonyl chloride in the presence of a base.
Formation of the diazepane ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Coupling of the two moieties: The final step involves coupling the pyrazole and diazepane moieties under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-phenyl-1,4-diazepane: Similar structure but lacks the tetramethylphenyl group.
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(4-methylphenyl)-1,4-diazepane: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane is unique due to the presence of both the pyrazole and diazepane moieties, as well as the specific substitution pattern on the phenyl ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-(2,3,5,6-tetramethylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S2/c1-14-11-15(2)17(4)19(16(14)3)29(26,27)23-8-6-7-22(9-10-23)28(24,25)18-12-20-21(5)13-18/h11-13H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORXTIBTJFBFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2796570.png)
![4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2796571.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2796572.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2796573.png)
![4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid](/img/structure/B2796574.png)
![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2796575.png)


![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxy-2-methylbenzoate](/img/structure/B2796578.png)
![3-chloro-4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796582.png)
![4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2796584.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2796585.png)
![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2796587.png)

